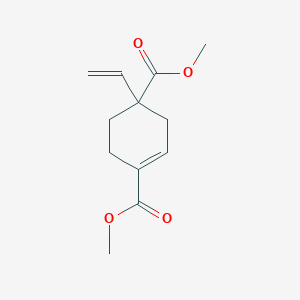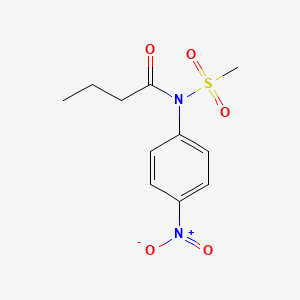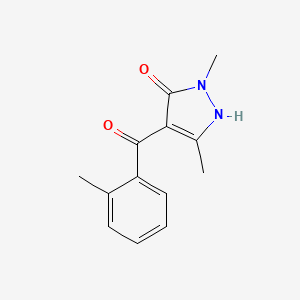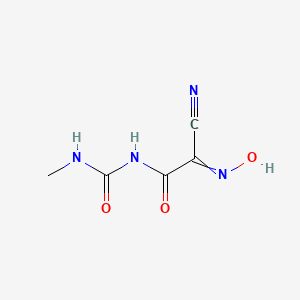
2-Cyano-2-(hydroxyimino)-N-(methylcarbamoyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-2-(hydroxyimino)-N-(methylcarbamoyl)acetamide is a chemical compound with the molecular formula C5H7N3O3 This compound is known for its unique structure, which includes a cyano group, a hydroxyimino group, and a methylcarbamoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2-(hydroxyimino)-N-(methylcarbamoyl)acetamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of cyanoacetamide with hydroxylamine hydrochloride in the presence of a base to form the hydroxyimino derivative. This intermediate is then reacted with methyl isocyanate to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyano-2-(hydroxyimino)-N-(methylcarbamoyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxime derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Cyano-2-(hydroxyimino)-N-(methylcarbamoyl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound’s reactivity makes it useful in biochemical assays and studies.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Cyano-2-(hydroxyimino)-N-(methylcarbamoyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The cyano group can participate in nucleophilic addition reactions, affecting the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyano-2-(hydroxyimino)acetamide: Similar structure but lacks the methylcarbamoyl group.
2-Cyanoacetamide: Lacks both the hydroxyimino and methylcarbamoyl groups.
N-Methylcarbamoylacetamide: Lacks the cyano and hydroxyimino groups.
Uniqueness
2-Cyano-2-(hydroxyimino)-N-(methylcarbamoyl)acetamide is unique due to the presence of all three functional groups (cyano, hydroxyimino, and methylcarbamoyl) in its structure
Eigenschaften
CAS-Nummer |
59653-14-4 |
|---|---|
Molekularformel |
C5H6N4O3 |
Molekulargewicht |
170.13 g/mol |
IUPAC-Name |
2-cyano-2-hydroxyimino-N-(methylcarbamoyl)acetamide |
InChI |
InChI=1S/C5H6N4O3/c1-7-5(11)8-4(10)3(2-6)9-12/h12H,1H3,(H2,7,8,10,11) |
InChI-Schlüssel |
ZPJPBGZDPWPNII-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)NC(=O)C(=NO)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


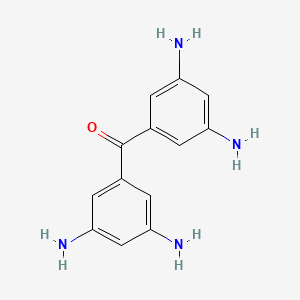
![1-[(5Z,8Z,10Z)-1,4-Diphenyl-7H-pyridazino[4,5-d]azonin-7-yl]ethan-1-one](/img/structure/B14608361.png)
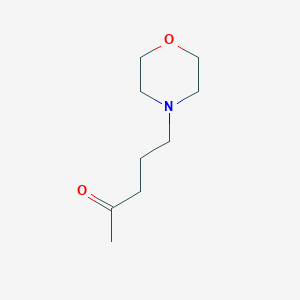
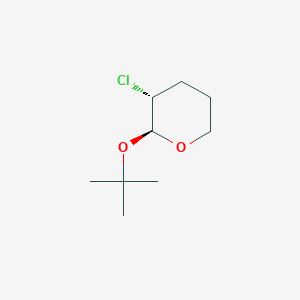
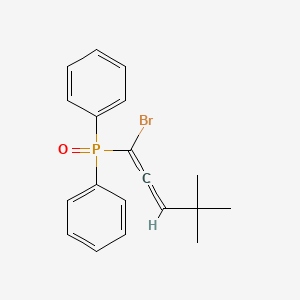
![5-Bromo-1,3-diphenyl-1H-furo[3,2-c]pyrazole](/img/structure/B14608391.png)
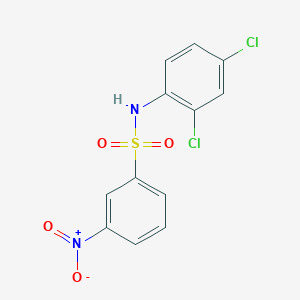
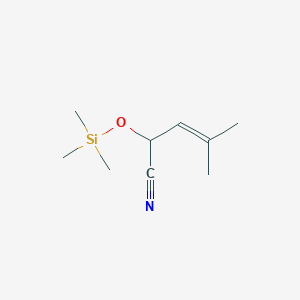
![(1R,8S)-Bicyclo[6.1.0]nonane-2,7-dione](/img/structure/B14608412.png)

